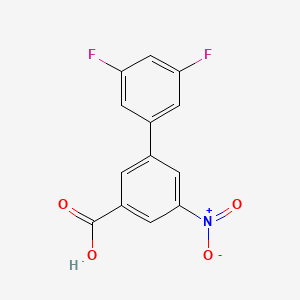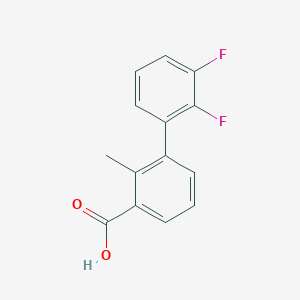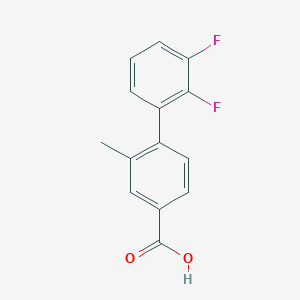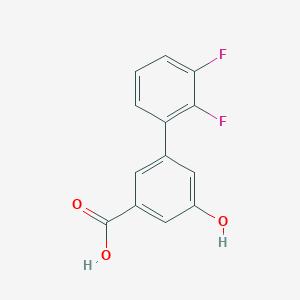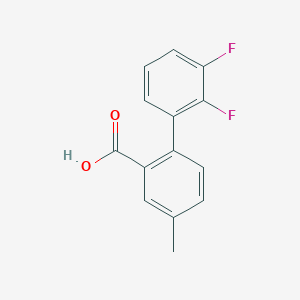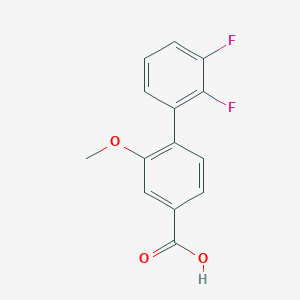
2-(2,3-Difluorophenyl)-6-fluorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Difluorophenyl)-6-fluorobenzoic acid (2,3-DFPFBA) is a fluorinated aromatic acid compound with a wide range of applications in scientific research. It is a colorless, water-soluble compound that can be synthesized in the laboratory and has a high purity of 95%. It is used as a reagent for the synthesis of various organic compounds and has been studied for its potential medicinal applications.
Aplicaciones Científicas De Investigación
2-(2,3-Difluorophenyl)-6-fluorobenzoic acid, 95% has been studied for its potential medicinal applications. It has been investigated for its activity as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE has been studied for its potential therapeutic applications in the treatment of Alzheimer’s disease and other neurological disorders. 2-(2,3-Difluorophenyl)-6-fluorobenzoic acid, 95% has also been studied for its potential anti-inflammatory properties and its ability to reduce the expression of pro-inflammatory cytokines. Additionally, 2-(2,3-Difluorophenyl)-6-fluorobenzoic acid, 95% has been studied for its potential use as an antioxidant, as well as its ability to reduce the formation of reactive oxygen species.
Mecanismo De Acción
The exact mechanism of action of 2-(2,3-Difluorophenyl)-6-fluorobenzoic acid, 95% is not fully understood. However, it is believed to act as an AChE inhibitor, which results in an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels is thought to be responsible for the anti-inflammatory and antioxidant effects of 2-(2,3-Difluorophenyl)-6-fluorobenzoic acid, 95%. Additionally, 2-(2,3-Difluorophenyl)-6-fluorobenzoic acid, 95% is thought to reduce the expression of pro-inflammatory cytokines, which may be responsible for its potential therapeutic effects in the treatment of neurological disorders.
Biochemical and Physiological Effects
2-(2,3-Difluorophenyl)-6-fluorobenzoic acid, 95% has been studied for its potential biochemical and physiological effects. It has been studied for its potential anti-inflammatory effects, its ability to reduce the expression of pro-inflammatory cytokines, and its potential antioxidant properties. Additionally, 2-(2,3-Difluorophenyl)-6-fluorobenzoic acid, 95% has been studied for its potential use as an AChE inhibitor, which could result in an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels could potentially have therapeutic effects in the treatment of neurological disorders such as Alzheimer’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,3-Difluorophenyl)-6-fluorobenzoic acid, 95% has a number of advantages and limitations for lab experiments. The main advantage is its high purity of 95%, which makes it an ideal reagent for the synthesis of various organic compounds. Additionally, 2-(2,3-Difluorophenyl)-6-fluorobenzoic acid, 95% is water-soluble, which makes it easy to work with in the laboratory. However, one limitation is its relatively low solubility in organic solvents, which can make it difficult to use in certain types of reactions. Additionally, 2-(2,3-Difluorophenyl)-6-fluorobenzoic acid, 95% has not been studied extensively, so its exact mechanism of action and potential therapeutic applications are still unknown.
Direcciones Futuras
There are a number of potential future directions for 2-(2,3-Difluorophenyl)-6-fluorobenzoic acid, 95%. Further research is needed to investigate its exact mechanism of action and to determine its potential therapeutic applications. Additionally, further research is needed to explore its potential use as an antioxidant and its ability to reduce the formation of reactive oxygen species. Additionally, further research is needed to explore its potential use as an AChE inhibitor and its ability to increase the levels of acetylcholine in the brain. Finally, further research is needed to explore its potential use in the treatment of neurological disorders such as Alzheimer’s disease.
Métodos De Síntesis
2-(2,3-Difluorophenyl)-6-fluorobenzoic acid, 95% can be synthesized through a two-step process. The first step involves the reaction of 2,3-difluorobenzoic acid with 2-fluorobenzoyl chloride in the presence of a base such as potassium carbonate. This reaction yields 2-(2,3-difluorophenyl)-6-fluorobenzoic acid. The second step involves the reaction of 2-(2,3-difluorophenyl)-6-fluorobenzoic acid with potassium carbonate in the presence of a base such as potassium hydroxide. This reaction yields 2-(2,3-difluorophenyl)-6-fluorobenzoic acid, 95%.
Propiedades
IUPAC Name |
2-(2,3-difluorophenyl)-6-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-9-5-1-3-7(11(9)13(17)18)8-4-2-6-10(15)12(8)16/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIQKDJTLDCCEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C2=C(C(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689662 |
Source


|
| Record name | 2',3,3'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261868-56-7 |
Source


|
| Record name | 2',3,3'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

